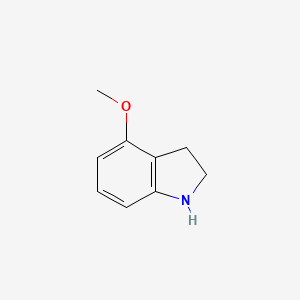

4-methoxy-2,3-dihydro-1H-indole

Beschreibung

BenchChem offers high-quality 4-methoxy-2,3-dihydro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-2,3-dihydro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-methoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOTXFNRNVNXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585691 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7555-94-4 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Strategic Importance of the Indoline Scaffold

An In-Depth Technical Guide to the Chemical Properties of 4-Methoxy-2,3-dihydro-1H-indole

In the landscape of modern medicinal chemistry and organic synthesis, the indoline (2,3-dihydro-1H-indole) framework stands out as a "privileged scaffold." Its rigid, bicyclic structure is a cornerstone in a multitude of biologically active compounds. The strategic introduction of substituents onto this core allows for the fine-tuning of electronic and steric properties, profoundly influencing molecular interactions with biological targets. This guide focuses on a particularly valuable derivative: 4-methoxy-2,3-dihydro-1H-indole (also known as 4-methoxyindoline).

The placement of an electron-donating methoxy group at the 4-position of the benzene ring significantly modulates the electron density of the aromatic system. This structural feature enhances the molecule's utility as a versatile building block for more complex chemical entities.[1][2] Consequently, 4-methoxy-2,3-dihydro-1H-indole has become a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of novel materials.[2][3][4] This document provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and characterization for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective application in research and development. 4-Methoxy-2,3-dihydro-1H-indole is typically handled in its free base form or as a hydrochloride salt to improve solubility and stability.[1][3]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | 4-methoxy-2,3-dihydro-1H-indole | [1] |

| Synonyms | 4-Methoxyindoline | [3] |

| CAS Number | 7555-94-4 (Free Base) | Alfa Chemistry |

| 90609-70-4 (HCl Salt) | [1][3][5][6][7] | |

| Molecular Formula | C₉H₁₁NO (Free Base) | Santa Cruz Biotechnology |

| C₉H₁₂ClNO (HCl Salt) | [1] | |

| Molecular Weight | 149.19 g/mol (Free Base) | Santa Cruz Biotechnology |

| 185.65 g/mol (HCl Salt) | [1] | |

| Appearance | White crystal powder (Free Base) | Alfa Chemistry |

| Off-white to tan crystalline powder (HCl Salt) | [3] | |

| Purity | ≥95% | [5] |

Molecular Structure and Characterization

The structural identity and purity of 4-methoxy-2,3-dihydro-1H-indole are confirmed using standard analytical techniques.

Caption: Representative synthesis workflow from a nitroaromatic precursor.

Representative Protocol: Synthesis of 4-Methoxyindole

This protocol, adapted from established methods for substituted indoles, outlines the synthesis of the aromatic precursor, 4-methoxyindole. [8]The subsequent reduction to the target indoline is a standard procedure.

Causality: The synthesis begins with a nitro-substituted toluene derivative. The nitro group is a powerful electron-withdrawing group that activates the adjacent methyl group for condensation. The subsequent step is a reductive cyclization, where a reducing agent like activated zinc simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring.

Step 1: Formation of the Enamine Intermediate

-

To a solution of 10 g of 1-methoxy-2-methyl-3-nitrobenzene in 100 mL of Dimethylformamide (DMF), add 8.74 mL of N,N-dimethylformamide dimethyl acetal (DMFDMA) and 5.44 mL of pyrrolidine.

-

Reflux the mixture for 3 hours.

-

Concentrate the mixture to half its volume under reduced pressure.

-

Pour the remaining mixture into an ether/water mixture and extract with diethyl ether.

-

Wash the organic phase with a saturated NaCl solution, dry over MgSO₄, and evaporate the solvent to yield the crude enamine intermediate. [8] Step 2: Reductive Cyclization to 4-Methoxyindole

-

Prepare activated zinc by stirring zinc powder (150 mL) in 500 mL of 0.5N HCl for 1 hour at room temperature. Filter, wash with water until neutral, then with anhydrous ethanol and ether, and dry.

-

To a solution of 10 g of the enamine intermediate from Step 1 in 46 mL of acetic acid, add 31.6 g of activated zinc portionwise, maintaining the temperature between 20-30°C using an ice bath.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Filter the mixture. Extract the filtrate with ethyl acetate (EtOAc).

-

Wash the organic phase with NaHCO₃ solution and saturated NaCl solution, then dry over MgSO₄.

-

Evaporate the solvent and purify the residue by silica gel chromatography to yield 4-methoxyindole. [8] Step 3: Reduction to 4-Methoxy-2,3-dihydro-1H-indole

-

The resulting 4-methoxyindole can be reduced to the target 4-methoxyindoline using various established methods, such as catalytic hydrogenation (H₂/Pd-C) or with reducing agents like sodium cyanoborohydride in an acidic medium.

Chemical Reactivity and Applications

The chemical behavior of 4-methoxy-2,3-dihydro-1H-indole is dictated by three main structural features: the secondary amine, the activated aromatic ring, and the aliphatic C2-C3 bond.

Caption: Key reactive sites of 4-methoxy-2,3-dihydro-1H-indole.

-

Reactivity of the Secondary Amine: The nitrogen atom is nucleophilic and readily undergoes reactions such as acylation, alkylation, and sulfonylation. This site is crucial for linking the indoline scaffold to other molecular fragments.

-

Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong activating, ortho-, para-directing group. [9]This significantly enhances the reactivity of the benzene ring towards electrophiles. Substitution is expected to occur primarily at the C5 and C7 positions, which are ortho and para to the methoxy group, respectively.

-

Oxidation: The dihydro-indole can be aromatized to the corresponding indole derivative under various oxidative conditions. This provides a synthetic route back to the fully aromatic system if required.

Core Applications in Drug Discovery and Synthesis

The true value of 4-methoxy-2,3-dihydro-1H-indole lies in its role as a versatile intermediate. [2]* Pharmaceutical Development: It is a foundational building block for synthesizing compounds targeting neurological disorders. [3][4][10]Its structure is also incorporated into potential anti-cancer and anti-inflammatory agents. [11][12]* Organic Synthesis: The defined reactivity of the molecule allows for its use in the controlled, stepwise construction of complex heterocyclic systems and natural product analogues. [2][3]* Materials Science: The electronic properties imparted by the methoxy-substituted indoline system are being explored for the development of novel organic electronic materials. [3][4]

Safety and Handling

While comprehensive toxicological data for 4-methoxy-2,3-dihydro-1H-indole is not fully established, data from the related compound 4-methoxyindole indicates that it should be handled with care. The compound is classified as an irritant. [12]

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. [13]* Precautionary Measures:

-

Handling: Use only in a well-ventilated area or outdoors. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. [7] * Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a dust mask (e.g., N95 type). * Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from light. [7][11]Recommended storage is often at 0-8°C. [3]

-

Conclusion

4-Methoxy-2,3-dihydro-1H-indole is a compound of significant strategic value in chemical and pharmaceutical research. Its unique combination of a saturated heterocyclic amine and an electronically activated aromatic ring provides a rich platform for synthetic diversification. The predictable reactivity, governed by the methoxy substituent, allows for the regioselective functionalization required to build complex molecular architectures. As the demand for novel therapeutics and advanced materials continues to grow, the importance of versatile and well-characterized building blocks like 4-methoxy-2,3-dihydro-1H-indole will undoubtedly increase, making a thorough understanding of its chemical properties essential for the modern scientist.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138363, 4-Methoxy-1H-indole. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

- Pelozo, M. F., et al. (2021). Supplementary Information File: Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences.

-

J&K Scientific LLC. (n.d.). 4-Methoxyindole | 4837-90-5. Retrieved from [Link]

-

Xiamen Aeco Chemical Co., Ltd. (n.d.). 4-Methoxyindole CAS:4837-90-5 - Comprehensive Overview and Applications. Retrieved from [Link]

- Taber, D. F., & Stachel, S. J. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Organic & Biomolecular Chemistry, 9(10), 3461-3474.

- Somei, M., Yamada, F., & Kunimoto, M. (1984). A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES. HETEROCYCLES, 22(4), 797.

Sources

- 1. 4-Methoxyindoline hydrochloride (90609-70-4) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 90609-70-4 4-Methoxyindoline hydrochloride AKSci 5089AC [aksci.com]

- 6. ivychem.com [ivychem.com]

- 7. CAS No. 90609-70-4 Specifications | Ambeed [ambeed.com]

- 8. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 9. soc.chim.it [soc.chim.it]

- 10. chemimpex.com [chemimpex.com]

- 11. goldbio.com [goldbio.com]

- 12. nbinno.com [nbinno.com]

- 13. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-methoxy-2,3-dihydro-1H-indole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-2,3-dihydro-1H-indole, also known as 4-methoxyindoline, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its indoline core is a common scaffold in a variety of biologically active molecules and natural products. The methoxy substituent at the 4-position of the benzene ring can critically influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the spectroscopic data for 4-methoxy-2,3-dihydro-1H-indole, offering a foundational resource for its unambiguous identification and characterization.

Molecular Structure

The structural formula of 4-methoxy-2,3-dihydro-1H-indole is presented below. The numbering of the atoms is crucial for the assignment of signals in Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Molecular structure of 4-methoxy-2,3-dihydro-1H-indole.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The ¹H NMR spectrum of 4-methoxy-2,3-dihydro-1H-indole provides key information about the number of different types of protons and their connectivity.

Experimental Protocol

A typical protocol for acquiring a ¹H NMR spectrum of 4-methoxy-2,3-dihydro-1H-indole is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The resulting free induction decay (FID) is processed by Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Data Summary and Interpretation

While a publicly available, peer-reviewed spectrum with full assignments is not readily accessible, Certificates of Analysis for commercially available 4-methoxy-2,3-dihydro-1H-indole confirm that its ¹H NMR spectrum is consistent with the expected structure.[1][2] Based on the structure and data for analogous compounds, the expected chemical shifts and multiplicities are summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9 - 7.1 | t | 1H | H-6 |

| ~6.3 - 6.5 | d | 1H | H-5 or H-7 |

| ~6.2 - 6.4 | d | 1H | H-7 or H-5 |

| ~3.8 | s | 3H | -OCH₃ |

| ~3.6 | t | 2H | H-2 |

| ~3.0 | t | 2H | H-3 |

| ~3.5 - 4.5 | br s | 1H | N-H |

Interpretation:

-

The aromatic region is expected to show an AMX spin system for the three protons on the benzene ring. The proton at C6, being coupled to both H5 and H7, should appear as a triplet. The protons at C5 and C7 would appear as doublets.

-

The methoxy group protons will appear as a sharp singlet around 3.8 ppm.

-

The protons of the dihydro-pyrrole ring at C2 and C3 are adjacent to each other and would therefore be expected to appear as triplets due to coupling. The C2 protons, being adjacent to the nitrogen atom, are typically shifted further downfield than the C3 protons.

-

The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the following key differences:

-

Acquisition Parameters: A wider spectral width is used. Proton decoupling is typically employed to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

Relaxation: Carbon-13 nuclei have a longer relaxation time, so a longer relaxation delay may be necessary for quantitative analysis, although this is not typically required for routine characterization.

Data Summary and Interpretation

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-4 |

| ~140 | C-7a |

| ~128 | C-6 |

| ~115 | C-3a |

| ~107 | C-5 |

| ~105 | C-7 |

| ~55 | -OCH₃ |

| ~47 | C-2 |

| ~30 | C-3 |

Interpretation:

-

The carbon atom attached to the oxygen of the methoxy group (C-4) is expected to be the most downfield of the aromatic carbons.

-

The quaternary carbons (C-3a and C-7a) will also be in the aromatic region.

-

The aliphatic carbons of the dihydro-pyrrole ring (C-2 and C-3) will appear at significantly higher field (lower ppm values). The carbon adjacent to the nitrogen (C-2) will be more deshielded than C-3.

-

The methoxy carbon will appear as a distinct signal around 55 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol

-

Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (for oils). For solids, grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk is a common method.

-

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Data Summary and Interpretation

The IR spectrum of 4-methoxy-2,3-dihydro-1H-indole is expected to show characteristic absorption bands for the N-H group, aromatic C-H bonds, aliphatic C-H bonds, the C-O bond of the methoxy group, and the aromatic C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, sharp | N-H stretch |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch (asymmetric) |

| ~1050 | Strong | Aryl-O stretch (symmetric) |

Interpretation:

-

The presence of a band around 3350 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.

-

Bands just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.

-

Bands just below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic CH₂ groups and the methoxy group.

-

The strong absorptions in the 1250-1050 cm⁻¹ region are characteristic of the aryl ether linkage.

-

The absorptions in the 1600-1480 cm⁻¹ region are due to the C=C stretching vibrations within the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common method for GC-MS, which often leads to extensive fragmentation. For LC-MS, softer ionization techniques like electrospray ionization (ESI) are used, which typically result in a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Summary and Interpretation

The molecular weight of 4-methoxy-2,3-dihydro-1H-indole is 149.19 g/mol .

-

Molecular Ion: In an EI mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 149. In an ESI mass spectrum, the protonated molecular ion ([M+H]⁺) would be at m/z = 150.

-

Fragmentation: The fragmentation pattern will depend on the ionization method. Under EI conditions, common fragmentation pathways for indolines involve the loss of small, stable molecules or radicals.

Caption: Plausible fragmentation pathways for 4-methoxy-2,3-dihydro-1H-indole in EI-MS.

Interpretation of Fragmentation:

-

Loss of a methyl radical (•CH₃): A peak at m/z 134 would correspond to the loss of the methyl group from the methoxy substituent.

-

Loss of a methoxy radical (•OCH₃): A peak at m/z 118 would result from the cleavage of the aryl-ether bond.

-

Retro-Diels-Alder type fragmentation: Cleavage of the dihydro-pyrrole ring could lead to the loss of ethene (C₂H₄), resulting in a fragment at m/z 121.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of 4-methoxy-2,3-dihydro-1H-indole. While publicly available, fully assigned spectra are scarce, the expected spectral features derived from the known behavior of related compounds offer a reliable basis for researchers. The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for an unambiguous confirmation of the structure of this important synthetic building block.

References

- (Reference to a general spectroscopy textbook or resource, if applicable)

- (Additional relevant cit

Sources

A Comprehensive Technical Guide to 4-methoxy-2,3-dihydro-1H-indole: Synthesis, Characterization, and Applications

Introduction

4-methoxy-2,3-dihydro-1H-indole, commonly referred to as 4-methoxyindoline, is a heterocyclic scaffold of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring an electron-rich indoline core functionalized with a methoxy group on the benzene ring, serves as a versatile building block for a wide array of more complex molecules. The presence of the methoxy group enhances the reactivity of the aromatic ring, while the saturated pyrrolidine moiety offers distinct stereochemical and conformational properties compared to its aromatic indole counterpart.[1][2] This guide provides an in-depth examination of the synthesis, structural characterization, and key applications of 4-methoxyindoline, designed for researchers and professionals in drug development.

Physicochemical Properties

A summary of the core physicochemical properties of 4-methoxy-2,3-dihydro-1H-indole is presented below. These data are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 7555-94-4 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Appearance | Yellowish-brown powder to liquid | [1] |

| Storage | Store at 0-8 °C | [1] |

Synthesis of 4-methoxy-2,3-dihydro-1H-indole

The most direct and common synthesis of 4-methoxyindoline involves the catalytic hydrogenation of its aromatic precursor, 4-methoxy-1H-indole. This two-step approach first requires the construction of the indole core, followed by the selective reduction of the C2-C3 double bond.

Step 1: Synthesis of the Precursor, 4-Methoxy-1H-indole

While numerous methods exist for indole synthesis, the Fischer Indole Synthesis remains a robust and widely employed strategy for preparing substituted indoles.[2] Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[3][4] The general mechanism involves the formation of a phenylhydrazone, tautomerization to an enamine, a[1][1]-sigmatropic rearrangement, and subsequent aromatization with the elimination of ammonia to form the stable indole ring.[4][5]

Caption: General workflow for the Fischer Indole Synthesis.

Step 2: Catalytic Hydrogenation to 4-methoxy-2,3-dihydro-1H-indole

The conversion of the stable aromatic indole ring to the corresponding indoline is achieved through catalytic hydrogenation. This reaction selectively reduces the pyrrole ring's C2-C3 double bond without affecting the benzene ring. The choice of catalyst and reaction conditions is critical to ensure high yield and selectivity.

Sources

A Guide to the Synthetic Pathways for 4-Methoxy-2,3-dihydro-1H-indole: A Senior Application Scientist's Perspective

Introduction: The Strategic Importance of the 4-Methoxyindoline Scaffold

In the landscape of modern drug discovery and development, the 2,3-dihydro-1H-indole, or indoline, scaffold is a cornerstone. Its rigid, bicyclic structure provides a valuable framework for presenting pharmacophoric elements in a defined three-dimensional space. The specific derivative, 4-methoxy-2,3-dihydro-1H-indole, has emerged as a particularly crucial intermediate.[1][2] Its strategic placement of the methoxy group on the aromatic ring significantly influences its electronic properties and metabolic stability, making it a sought-after building block in the synthesis of novel therapeutics, especially those targeting neurological disorders.[1][2]

This technical guide provides an in-depth analysis of the principal and most reliable synthetic routes to 4-methoxy-2,3-dihydro-1H-indole. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles and rationale that govern the selection of reagents and conditions. The focus is on providing researchers and process chemists with a robust, field-proven understanding of how to approach the synthesis of this valuable molecule, prioritizing efficiency, selectivity, and scalability.

Primary Synthetic Strategy: Selective Reduction of 4-Methoxy-1H-indole

The most direct and industrially favored approach to 4-methoxy-2,3-dihydro-1H-indole is the selective reduction of its aromatic precursor, 4-methoxy-1H-indole. This starting material is commercially available and its own synthesis is well-documented.[3] The core challenge of this strategy lies in selectively hydrogenating the C2-C3 double bond of the pyrrole ring without affecting the benzenoid ring or causing unwanted side reactions. Two primary methodologies have proven most effective: Catalytic Hydrogenation and Chemical Reduction with hydride reagents.

Pathway 1: Catalytic Hydrogenation

Heterogeneous catalytic hydrogenation represents a clean, atom-economical method for this transformation. However, the reduction of indoles is not trivial; the aromatic stability of the indole ring and the potential for the basic indoline product to poison the metal catalyst present significant hurdles.[4]

Mechanistic Insight: The key to a successful and selective hydrogenation is the activation of the indole ring towards reduction. This is achieved under acidic conditions. Protonation of the indole at the C3 position disrupts the aromaticity of the pyrrole ring, forming a reactive iminium ion intermediate. This intermediate is far more susceptible to hydrogenation than the parent indole.[4]

A highly effective and environmentally conscious protocol utilizes a Platinum-on-Carbon (Pt/C) catalyst in water, with a catalytic amount of p-toluenesulfonic acid (p-TsOH) as the activator.[4]

Caption: Catalytic Hydrogenation Workflow

Data Summary: Catalytic Hydrogenation Conditions

| Parameter | Condition | Rationale / Notes |

| Catalyst | 5-10% Platinum on Carbon (Pt/C) | Provides high activity for indole reduction. |

| Hydrogen Source | H₂ gas (pressure system) | Clean reducing agent; no stoichiometric waste. |

| Solvent | Water | Green, non-toxic, and economical solvent choice.[4] |

| Activator | p-Toluenesulfonic acid (catalytic) | Crucial for forming the reactive iminium ion intermediate.[4] |

| Temperature | Ambient to moderate (e.g., 25-50 °C) | Balances reaction rate with selectivity. |

| Pressure | 1-10 bar | Sufficient to drive the reaction without requiring specialized high-pressure equipment. |

Pathway 2: Chemical Reduction with Hydride Reagents

For laboratories not equipped for catalytic hydrogenation or for smaller-scale syntheses, chemical reduction offers a robust alternative. The choice of reducing agent is critical. Strong, unselective hydrides like lithium aluminum hydride (LiAlH₄) are generally unsuitable as they can lead to over-reduction or side reactions.

Mechanistic Insight & Reagent Choice: The ideal reagent is one that selectively reduces the iminium ion intermediate in the presence of the unactivated indole and other functional groups. Sodium cyanoborohydride (NaBH₃CN) is exceptionally well-suited for this task.[5][6] Its reactivity is attenuated by the electron-withdrawing cyano group, making it stable in mildly acidic conditions (pH 3-6) and less reactive towards carbonyls than iminium ions.[7] The reaction is typically performed in a protic solvent like acetic acid or methanol with an acid catalyst.

Caption: Chemical Reduction Workflow

Data Summary: Chemical Reduction Conditions

| Parameter | Condition | Rationale / Notes |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions over the parent indole; stable in mild acid.[6] |

| Stoichiometry | 1.5 - 3.0 equivalents | An excess is used to ensure complete conversion. |

| Solvent / Acid | Glacial Acetic Acid | Serves as both solvent and the acid catalyst to generate the iminium ion. |

| Temperature | 0 °C to Ambient | The reaction is typically initiated at a lower temperature to control the initial rate and then allowed to warm. |

Alternative Strategy: De Novo Synthesis via Reductive Cyclization

Synthetic Sequence:

-

Condensation: 2-Methoxy-6-nitrobenzaldehyde is condensed with nitromethane under basic conditions to form 1-(2-methoxy-6-nitrophenyl)-2-nitroethene.

-

Reductive Cyclization: This dinitro intermediate is then subjected to catalytic hydrogenation (e.g., using Pd/C or Pt/C). The process simultaneously reduces both nitro groups and induces cyclization to form the indole ring. This method has been used for the commercial-scale production of related methoxyindoles.[8]

-

Final Reduction: The resulting 4-methoxy-1H-indole is then reduced to the target 4-methoxy-2,3-dihydro-1H-indole using one of the primary pathways described above.

Comparative Analysis of Primary Pathways

| Feature | Pathway 1: Catalytic Hydrogenation | Pathway 2: Chemical Reduction (NaBH₃CN) |

| Green Chemistry | Excellent; H₂ is the only reagent, water can be used as a solvent. | Fair; generates stoichiometric borate and cyanide waste. |

| Scalability | Highly scalable for industrial production. | More suited for lab-scale to pilot-scale. |

| Safety | Requires handling of hydrogen gas and pyrophoric catalysts. | NaBH₃CN is toxic and liberates HCN gas with strong acids.[7] Requires careful pH control. |

| Equipment | Requires a pressure-rated hydrogenation reactor. | Standard laboratory glassware is sufficient. |

| Selectivity | Excellent, with proper catalyst and acid choice.[4] | Excellent; highly selective for iminium ions.[5][6] |

| Cost | Catalyst can be expensive but is recyclable. | Reagent cost is moderate. |

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Methoxy-1H-indole

Materials:

-

4-Methoxy-1H-indole (1.0 eq)

-

10% Platinum on Carbon (Pt/C), 50% wet (0.05 eq by weight of Pt)

-

p-Toluenesulfonic acid monohydrate (0.1 eq)

-

Deionized Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

Procedure:

-

To a pressure-rated hydrogenation vessel, add 4-methoxy-1H-indole (1.0 eq) and p-toluenesulfonic acid (0.1 eq).

-

Add deionized water to create a slurry of approximately 0.2-0.5 M concentration relative to the substrate.

-

Carefully add the 10% Pt/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel, purge it several times with nitrogen, and then purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to 3-5 bar.

-

Stir the mixture vigorously at room temperature (20-25 °C) for 12-24 hours, monitoring hydrogen uptake.

-

Upon completion (cessation of hydrogen uptake or confirmed by TLC/LC-MS), carefully vent the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. The product will be in the aqueous layer as the protonated salt.

-

Carefully basify the aqueous layer with saturated sodium bicarbonate solution until pH > 8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxy-2,3-dihydro-1H-indole.

Protocol 2: Chemical Reduction of 4-Methoxy-1H-indole with NaBH₃CN

Materials:

-

4-Methoxy-1H-indole (1.0 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (2.0 eq)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

1 M Sodium Hydroxide solution

Procedure:

-

Dissolve 4-methoxy-1H-indole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In small portions, carefully add sodium cyanoborohydride (2.0 eq) to the stirred solution over 15-20 minutes. Caution: Gas evolution may occur.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Slowly basify the mixture by adding 1 M NaOH solution until the pH is > 9. Ensure the mixture remains cool during neutralization.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography if necessary.

Conclusion

The synthesis of 4-methoxy-2,3-dihydro-1H-indole is most pragmatically achieved through the selective reduction of its readily available indole precursor. For large-scale, green production, catalytic hydrogenation using a platinum catalyst with an acid activator in water is the superior choice. For laboratory-scale synthesis, chemical reduction with sodium cyanoborohydride in acetic acid provides a reliable, high-yielding, and operationally simple alternative. While de novo syntheses like the Nenitzescu reductive cyclization are chemically elegant and important for creating diverse analogues, they represent a more circuitous route to this specific, unadorned target. The selection between the primary pathways should be guided by the scale of the synthesis, available equipment, and safety infrastructure.

References

-

Szolcsanyi, P., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Available at: National Institutes of Health. [Link]

-

PubChem. (n.d.). 4-Methoxy-1H-indole. National Center for Biotechnology Information. [Link]

-

Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from Interchim. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Cyanoborohydride. Retrieved from organic-chemistry.org. [Link]

-

ResearchGate. (2020). Chelation controlled reductive amination of cyclic ketones to trans-4-methoxycyclohexylamines: 9-BBN reduction mediated with FeCl3. Request PDF. [Link]

-

Chem-Impex. (n.d.). 4-Methoxy-2,3-dihydro-1H-indole hydrochloride. Retrieved from Chem-Impex. [Link]

-

Chem-Impex. (n.d.). 4-Methoxy-2,3-dihydro-1H-indole. Retrieved from Chem-Impex. [Link]

-

Smith, A., & Utley, J. H. P. (1965). The catalytic hydrogenation of indoles. Chemical Communications (London). [Link]

-

Somei, M., Yamada, F., et al. (1984). A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES. HETEROCYCLES, 22(4). [Link]

-

ResearchGate. (2010). Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ChemInform Abstract. [Link]

-

Zhang, Y., et al. (2016). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry. [Link]

-

Movassaghi, M., et al. (2021). A general approach to 2,2-disubstituted indoxyls: total synthesis of brevianamide A and trigonoliimine C. Chemical Science. [Link]

-

ResearchGate. (2020). Scheme 2 Hydrogenation and hydrodeoxygenation of 4-methoxyphenol. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Sodium cyanoborohydride. Retrieved from Wikipedia. [Link]

-

Gribble, G. (2016). Nenitzescu o,β‐Dinitrostyrene Reductive Cyclization. ResearchGate. [Link]

-

National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from NIH. [Link]

-

Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. goldbio.com [goldbio.com]

- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 7. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Potential Neuroscience Applications of 4-methoxy-2,3-dihydro-1H-indole

Executive Summary

4-methoxy-2,3-dihydro-1H-indole, also known as 4-methoxyindoline, is a heterocyclic compound belonging to the dihydroindole family. While direct research into its neuropharmacological effects is limited, its structural similarity to key neurochemicals and established therapeutic agents suggests significant potential for applications in neuroscience. The indole core is a foundational element of neurotransmitters like serotonin and melatonin, and various neurologically active drugs. The addition of a methoxy group and the saturation of the 2,3-double bond create a unique chemical entity that warrants investigation for its potential to modulate central nervous system (CNS) targets. This guide provides a comprehensive overview of the theoretical framework for its neurological relevance, outlines a detailed roadmap for its preclinical evaluation, and discusses potential therapeutic applications.

Introduction to 4-methoxy-2,3-dihydro-1H-indole

4-methoxy-2,3-dihydro-1H-indole is a derivative of indole, a bicyclic aromatic heterocycle. Its structure is characterized by a benzene ring fused to a pyrroline ring, with a methoxy group (-OCH₃) substituted at the 4-position of the benzene ring. The key distinction from its parent molecule, 4-methoxyindole, is the saturation of the C2-C3 bond in the pyrrole ring, which imparts greater conformational flexibility.

Chemically, it serves as a versatile intermediate in organic synthesis for the creation of more complex molecules, including pharmaceuticals.[1][2] Its hydrochloride salt form is often used to enhance solubility in biological assays.[1] While its primary documented use is as a synthetic building block, its structural motifs are present in a variety of biologically active compounds, including those with anticancer and anti-inflammatory properties.[2][3]

Structural Rationale for Neurological Activity

The potential of 4-methoxy-2,3-dihydro-1H-indole in neuroscience is predicated on the principle of structural analogy to known neuromodulators.

-

The Indole Scaffold: The indole nucleus is a privileged scaffold in neuropharmacology. It forms the core of the neurotransmitter serotonin (5-hydroxytryptamine), the neurohormone melatonin, and a vast array of psychedelic compounds (e.g., psilocin, DMT) and pharmaceuticals.

-

The 4-Methoxy Group: The position of the methoxy group is critical. In psychedelic tryptamines, substitution at the 4-position (e.g., 4-HO-DMT or psilocin) is a key determinant of their potent activity at serotonin 5-HT₂ₐ receptors. Methoxyindoles, as a class, are known to interact with various biological targets, including the aryl hydrocarbon receptor (AhR) and melatonin receptors, and can influence immune responses.[4][5]

-

The Dihydroindole (Indoline) Core: The reduction of the indole's C2-C3 double bond to form an indoline alters the planarity and electronic properties of the molecule. Dihydroindoles are recognized as promising scaffolds for compounds with neuroprotective and antioxidant properties.[6][7] This modification can change receptor binding profiles and metabolic stability compared to the corresponding indole.

Based on these features, it is hypothesized that 4-methoxy-2,3-dihydro-1H-indole could act as a modulator of several key CNS targets.

Potential Molecular Targets:

-

Serotonin (5-HT) Receptors: Particularly the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C subtypes, which are implicated in mood, cognition, and psychosis.

-

Melatonin (MT) Receptors: The structural similarity to melatonin suggests potential affinity for MT₁ and MT₂ receptors, which are involved in regulating circadian rhythms and sleep.[6][7]

-

Monoamine Transporters: Potential interaction with transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), which would suggest applications in mood and attention disorders.

Proposed Preclinical Research and Development Roadmap

To validate the therapeutic potential of 4-methoxy-2,3-dihydro-1H-indole, a systematic, multi-stage research program is proposed. This roadmap is designed to first establish a pharmacological profile and then assess its functional consequences in vitro and in vivo.

Stage 1: In Vitro Pharmacological Profiling

The initial step is to determine the binding affinity and functional activity of the compound at a panel of CNS targets. This provides the foundational data for understanding its mechanism of action.

Experimental Protocol: Radioligand Binding and Functional Assays

-

Objective: To determine the binding affinity (Ki) and functional efficacy (EC₅₀/IC₅₀) of 4-methoxy-2,3-dihydro-1H-indole at key neurological receptors and transporters.

-

Materials:

-

Test compound: 4-methoxy-2,3-dihydro-1H-indole HCl.

-

Cell lines stably expressing human recombinant receptors (e.g., HEK293-h5HT₁ₐ, CHO-K1-h5HT₂ₐ).

-

Membrane preparations from these cell lines.

-

Specific radioligands (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ).

-

Assay buffers, scintillation cocktail, filter mats, and a microplate scintillation counter.

-

Reagents for functional assays (e.g., cAMP assay kits, calcium mobilization assay kits).

-

-

Methodology (Binding Assay Example - 5-HT₂ₐ):

-

Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

In a 96-well plate, combine cell membrane homogenate (expressing 5-HT₂ₐ), a fixed concentration of [³H]ketanserin, and either vehicle, a known competitor (for non-specific binding), or the test compound.

-

Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Allow filters to dry, then add scintillation fluid.

-

Quantify radioactivity using a microplate scintillation counter.

-

Calculate specific binding and plot the data using non-linear regression to determine the IC₅₀, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

-

Data Presentation: The results should be compiled into a clear, comparative table.

| Target | Radioligand | Ki (nM) - Hypothetical Data | Functional Assay | Efficacy (EC₅₀/IC₅₀) - Hypothetical Data |

| 5-HT₁ₐ | [³H]8-OH-DPAT | 85 | cAMP Inhibition | 150 nM (Agonist) |

| 5-HT₂ₐ | [³H]Ketanserin | 45 | Calcium Mobilization | 90 nM (Partial Agonist) |

| 5-HT₂C | [³H]Mesulergine | 210 | Calcium Mobilization | 400 nM (Antagonist) |

| SERT | [³H]Citalopram | >1000 | Neurotransmitter Uptake | >1000 nM |

| MT₁ | [¹²⁵I]Iodomelatonin | 120 | cAMP Inhibition | 250 nM (Agonist) |

Causality: This broad panel screening is crucial. It prevents premature focus on a single target and reveals the compound's selectivity profile. High affinity for a specific receptor (e.g., 5-HT₂ₐ) with lower affinity for others would suggest a more targeted therapeutic effect with potentially fewer side effects.

Diagram: Preclinical Evaluation Workflow

This diagram illustrates the logical progression from initial compound characterization to in vivo efficacy studies.

Caption: A streamlined workflow for the preclinical assessment of a novel CNS compound.

Stage 2: In Vivo Pharmacokinetics and Safety

Before assessing efficacy in animal models, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to establish a preliminary safety profile.

-

Pharmacokinetic (PK) Studies: Administer the compound intravenously (IV) and orally (PO) to rodents to determine key parameters like half-life (t₁/₂), bioavailability (%F), and maximum concentration (Cₘₐₓ). Brain-to-plasma ratio should also be determined to ensure CNS penetration.

-

Acute Toxicity: A dose-escalation study in rodents to identify the maximum tolerated dose (MTD) and observe any overt adverse effects.

Stage 3: Behavioral Pharmacology

Based on the in vitro profile, specific behavioral assays in animal models can be selected to test functional outcomes. For a compound with hypothetical 5-HT₂ₐ partial agonism and 5-HT₁ₐ agonism, the following models would be relevant:

-

Test for 5-HT₂ₐ Agonist Activity: The head-twitch response (HTR) in mice is a classic behavioral proxy for 5-HT₂ₐ receptor activation.

-

Anxiolytic Potential (5-HT₁ₐ Activity): The Elevated Plus Maze (EPM) or Light-Dark Box tests can assess anxiety-like behavior. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

-

Antidepressant Potential: The Forced Swim Test (FST) or Tail Suspension Test (TST) are common screening models for antidepressant-like activity, where active compounds reduce immobility time.

Potential Therapeutic Applications

Based on a hypothetical profile as a 5-HT₁ₐ and 5-HT₂ₐ modulator, 4-methoxy-2,3-dihydro-1H-indole could be investigated for:

-

Treatment-Resistant Depression: Combination 5-HT₁ₐ/5-HT₂ₐ activity is a feature of some atypical antipsychotics used as adjuncts in depression. A novel compound could offer a better side-effect profile.

-

Anxiety Disorders: The 5-HT₁ₐ agonist component could drive anxiolytic effects, similar to buspirone.

-

Psychedelic-Assisted Therapy: As a potential partial agonist at 5-HT₂ₐ, it might produce attenuated psychedelic-like effects, potentially offering a safer alternative to classic psychedelics for therapeutic use, with a shorter duration of action or reduced hallucinatory intensity.

Diagram: Hypothesized 5-HT₂ₐ Receptor Signaling

This diagram shows the canonical Gq-coupled signaling cascade activated by a 5-HT₂ₐ agonist.

Caption: Gq-protein coupled signaling cascade for the 5-HT₂ₐ receptor.

Conclusion and Future Directions

4-methoxy-2,3-dihydro-1H-indole represents an unexplored chemical entity with a strong theoretical basis for potential applications in neuroscience. Its structural relationship to known serotonergic and melatonergic agents makes it a compelling candidate for investigation as a novel therapeutic for mood, anxiety, or sleep disorders. The preclinical roadmap outlined in this guide provides a rigorous and efficient pathway to elucidate its pharmacological profile and validate its potential. Future work should focus on executing the proposed in vitro and in vivo studies, followed by lead optimization to improve potency, selectivity, and pharmacokinetic properties if initial results are promising.

References

-

JAGR, M., Dvorak, Z., & Hudecek, J. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Molecular Pharmacology, 93(6), 631–644. Retrieved from [Link]

-

Konakchieva, R., Kyurkchiev, S., Kehayov, I., Taushanova, P., & Kanchev, L. (1995). Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells. Journal of Neuroimmunology, 63(2), 125–132. Retrieved from [Link]

-

Gribble, G. W. (2015). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2015(3), 145-181. Retrieved from [Link]

-

Reyes-Gonzales, M. C., Esteban-Zubero, E., Lopez-Pingarron, L., Soria, M. S., Pereboom, D., Tan, D. X., & Reiter, R. J. (2019). Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. Melatonin Research, 2(1), 1-10. Retrieved from [Link]

-

Kuo, C. C., Hsieh, H. P., Pan, W. Y., Chen, C. P., Liou, J. P., Lee, S. J., Chang, Y. L., Chen, C. T., & Chang, J. Y. (2005). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1147–1155. Retrieved from [Link]

-

Maslov, M. A., Marzeeva, A. V., Zherebker, A. Y., Khavanskii, A. V., Popov, I. A., Yarovaya, O. I., & Zefirov, N. S. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7500. Retrieved from [Link]

-

Yáñez, C., & Yúfera, A. (1996). Secretion of the methoxyindoles melatonin, 5-methoxytryptophol, 5-methoxyindoleacetic acid, and 5-methoxytryptamine from trout pineal organs in superfusion culture: effects of light intensity. General and Comparative Endocrinology, 104(2), 155–163. Retrieved from [Link]

-

Maslov, M. A., Marzeeva, A. V., Zherebker, A. Y., Khavanskii, A. V., Popov, I. A., Yarovaya, O. I., & Zefirov, N. S. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 4-Methoxyindole | 4837-90-5. Retrieved from [Link]

-

Molbase. (n.d.). 4-Methoxyindole 4837-90-5 wiki. Retrieved from [Link]

-

ResearchGate. (n.d.). Neuropharmacological profile of indole derivatives. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

role of "4-methoxy-2,3-dihydro-1H-indole" in medicinal chemistry

An In-depth Technical Guide to the Role of 4-Methoxy-2,3-dihydro-1H-indole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methoxy-2,3-dihydro-1H-indole, commonly known as 4-methoxyindoline, represents a structurally intriguing and synthetically versatile scaffold in modern medicinal chemistry. While its fully aromatized counterpart, 4-methoxyindole, is a well-documented precursor to a multitude of bioactive compounds, the dihydro form possesses a unique combination of physicochemical and stereochemical properties that render it a valuable asset in drug discovery. This guide provides an in-depth analysis of the 4-methoxyindoline core, exploring its structural attributes, synthetic accessibility, and its dual role as both a critical synthetic intermediate and a promising, though less exploited, terminal pharmacophore. Particular emphasis is placed on its application in the development of therapeutics targeting the central nervous system (CNS), where its three-dimensional geometry and aniline-like electronics are of significant interest.

The 4-Methoxyindoline Core: A Scaffold of Untapped Potential

The 4-methoxyindoline scaffold is a privileged structure that merges the electron-rich nature of an anisole ring with the conformational flexibility of a saturated nitrogen heterocycle. This unique fusion imparts distinct properties that medicinal chemists can leverage for designing novel therapeutics.

-

Electronic Properties : The methoxy group at the 4-position is a strong electron-donating group, which increases the electron density of the aromatic ring. This electronic enrichment influences the molecule's reactivity and its ability to participate in crucial π-π stacking or cation-π interactions with biological targets.[1]

-

Structural & Conformational Properties : Unlike the planar indole ring, the 2,3-dihydro-1H-indole core possesses a non-planar, puckered five-membered ring. This introduces a three-dimensional geometry, which is increasingly sought after in drug design to improve selectivity and escape "flatland". The secondary amine (N-H) acts as a hydrogen bond donor, while the nitrogen atom itself is a hydrogen bond acceptor. The basicity of this nitrogen (pKa ≈ 5) allows for salt formation, which can significantly enhance aqueous solubility—a key attribute for drug formulation.[2]

-

Synthetic Handle : The secondary amine provides a robust and predictable site for chemical modification, allowing for the facile introduction of a wide array of substituents to explore structure-activity relationships (SAR).

Caption: Key structural and physicochemical features of the 4-methoxyindoline scaffold.

Synthesis and Derivatization Strategies

The utility of a scaffold is directly proportional to its synthetic accessibility. 4-Methoxyindoline can be prepared through several reliable routes, with the reduction of 4-methoxyindole being a common laboratory-scale method.

Experimental Protocol 1: Synthesis of 4-Methoxy-2,3-dihydro-1H-indole

This protocol describes the reduction of 4-methoxyindole to the target indoline using a strong reducing agent.

Materials:

-

4-Methoxyindole

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (Et3SiH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

-

Dissolve 4-methoxyindole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA, ~10 eq) to the stirred solution. The solution may change color.

-

Add triethylsilane (Et3SiH, ~2-3 eq) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated solution of NaHCO3 to neutralize the TFA.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude residue is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-methoxy-2,3-dihydro-1H-indole.

Derivatization Workflow

The N1-position of the indoline core is the primary point for diversification. Standard N-alkylation, N-acylation, and N-arylation reactions can be used to generate large libraries of analogs for screening.

Caption: Common synthetic pathways for the derivatization of the 4-methoxyindoline core.

Primary Role: A Gateway to Bioactive 4-Methoxyindoles

A predominant role of 4-methoxyindoline in medicinal chemistry is as a stable intermediate that is subsequently dehydrogenated to the corresponding 4-methoxyindole. This aromatic indole is a crucial reactant in the synthesis of numerous pharmaceutical agents across diverse therapeutic areas.[3][4] The methoxy group enhances the reactivity of the indole ring, making it a versatile building block.[1]

Key Therapeutic Classes Derived from 4-Methoxyindole:

-

Anticancer Agents : Used in the synthesis of compounds that inhibit cell proliferation.[4]

-

HIV-1 Integrase Inhibitors : Forms the core of certain antiretroviral agents.[4]

-

SGLT2 Inhibitors : A class of drugs used to manage hyperglycemia in diabetes.[4]

-

GABA Analogs : Important for developing agents that modulate GABAergic neurotransmission.[4]

Direct Applications in CNS Drug Discovery

While often used as a precursor, the inherent properties of the 4-methoxyindoline scaffold make it an attractive candidate for direct incorporation into CNS-active drugs.[2][5] The design of CNS drugs requires a careful balance of properties to ensure blood-brain barrier (BBB) penetration, including molecular size, lipophilicity, and hydrogen bonding capacity.[6] The 3D structure and basic nitrogen of 4-methoxyindoline are well-suited to meet these requirements.[7][8]

Case Study: Insights from Choline Transporter (CHT) Inhibitors

While a marketed drug featuring the 4-methoxyindoline core remains elusive, valuable SAR insights can be drawn from related structures. A study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the high-affinity choline transporter (CHT) underscores the value of the 4-methoxy substitution pattern in optimizing ligands for CNS targets.[9] CHT is crucial for acetylcholine synthesis and is a target for modulating cholinergic signaling in disorders like Alzheimer's disease and ADHD.[9]

In this series, iterative medicinal chemistry efforts led to the discovery of ML352, a potent and selective CHT inhibitor.[9] The SAR exploration revealed critical insights into the role of substituents on the methoxy-bearing ring.

| Compound ID | Modification from Lead Structure | CHT Inhibition IC50 (µM) | Key Insight |

| 10e | Isopropyl on piperidine N | 0.15 | Initial potent hit, but suffered from high metabolic clearance.[9] |

| 10m (ML352) | Methyl on piperidine N | 0.17 | Equipotent with 10e but displayed significantly lower intrinsic clearance, leading to a much-improved pharmacokinetic profile. Selected as a probe compound. [9] |

| 10l | H on piperidine N (secondary amine) | 12.3 | Removal of the N-alkyl group led to a dramatic loss of potency, indicating the importance of this substituent for target engagement or optimal physicochemical properties.[9] |

| 10n | 3-Methylpiperidine ether linkage | 0.77 | Moving the piperidine linkage from the 4-position to the 3-position was tolerated but resulted in a ~5-fold loss in activity.[9] |

| 10v | Unsubstituted phenol (no piperidine) | >25 | Complete removal of the piperidine ether moiety abolished activity, confirming its essential role as a pharmacophoric element.[9] |

| Data synthesized from reference[9]. |

This case study, while not directly involving 4-methoxyindoline, authoritatively demonstrates that the 4-methoxyaryl motif is a viable and tunable component for achieving high-potency CNS agents with favorable drug-like properties. The principles learned here—namely, the modulation of potency and metabolic stability through subtle substituent changes—are directly applicable to the design of novel 4-methoxyindoline-based CNS drug candidates.

Conclusion

The 4-methoxy-2,3-dihydro-1H-indole scaffold holds a distinct and valuable position in the medicinal chemist's toolkit. Its primary, field-proven role is as a versatile and reliable synthetic intermediate for accessing the rich pharmacology of 4-methoxyindoles. However, its own structural and physicochemical properties—a defined three-dimensional shape, a basic nitrogen center for interaction and solubilization, and an electron-rich aromatic system—mark it as a promising but currently underexplored scaffold for direct use in drug discovery. The future development of novel therapeutics, particularly for complex neurological disorders, may well benefit from a deeper exploration of the unique chemical space offered by 4-methoxyindoline and its derivatives.

References

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. goldbio.com [goldbio.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 4-Methoxy-2,3-dihydro-1H-indole as a Synthetic Building Block

Introduction: Unveiling the Potential of a Privileged Substructure

In the landscape of modern medicinal chemistry and organic synthesis, the indole nucleus stands as a "privileged scaffold," a recurring motif in a vast array of biologically active compounds and natural products.[1] Among its many derivatives, 4-methoxy-2,3-dihydro-1H-indole, also known as 4-methoxyindoline, has emerged as a particularly valuable and versatile building block. Its unique electronic and structural features, conferred by the methoxy group on the electron-rich benzene ring and the saturated pyrrolidine moiety, offer a nuanced reactivity profile that can be strategically exploited for the construction of complex molecular architectures.[2] This technical guide provides an in-depth exploration of 4-methoxy-2,3-dihydro-1H-indole, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, reactivity, and application in the pursuit of novel therapeutics. We will delve into the causality behind experimental choices, provide validated protocols, and illuminate the pathways to innovation that this remarkable scaffold enables.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | Commercial Suppliers |

| Molecular Weight | 149.19 g/mol | Commercial Suppliers |

| Appearance | Yellowish-brown powder to liquid | [3] |

| CAS Number | 7555-94-4 | Commercial Suppliers |

| Solubility | Soluble in common organic solvents. The hydrochloride salt exhibits enhanced solubility in aqueous media. | [1] |

| Storage | Store at 0-8 °C to ensure stability. | [3] |

Synthetic Strategies: Accessing the 4-Methoxyindoline Core

The strategic placement of the methoxy group at the 4-position of the indoline ring is crucial for its subsequent reactivity and the biological activity of its derivatives. Several synthetic routes have been developed to access this key intermediate. A common and effective method involves the reduction of a substituted nitroarene precursor.

Protocol: Reductive Cyclization for the Synthesis of 4-Methoxy-2,3-dihydro-1H-indole

This protocol outlines a two-step process starting from 1-methoxy-2-methyl-3-nitrobenzene, which proceeds through an enamine intermediate followed by a reductive cyclization.

Step 1: Synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine

-

To a solution of 1-methoxy-2-methyl-3-nitrobenzene (10 g) in dimethylformamide (DMF, 100 ml), add N,N-dimethylformamide dimethyl acetal (8.74 ml) and pyrrolidine (5.44 ml).

-

Reflux the mixture for 3 hours.

-

Concentrate the reaction mixture to half its volume under reduced pressure.

-

Pour the remaining mixture into a separatory funnel containing diethyl ether and water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic phases with a saturated sodium chloride solution and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under vacuum to yield 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine.

Step 2: Reductive Cyclization to 4-Methoxy-2,3-dihydro-1H-indole

-

Prepare activated zinc by stirring zinc powder (150 g) in 0.5N HCl (500 ml) for 1 hour at room temperature. Filter the suspension, wash with water until neutral pH, followed by washes with anhydrous ethanol and diethyl ether, and then dry.

-

To a solution of the enamine from Step 1 (10 g) in acetic acid (46 ml), add the activated zinc (31.6 g) portion-wise, maintaining the temperature between 20-30°C using an ice bath.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Filter the reaction mixture.

-

Extract the filtrate with ethyl acetate.

-

Wash the organic phase with a sodium bicarbonate solution and then with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent under vacuum.

-

Purify the residue by column chromatography on silica gel, eluting with a cyclohexane/ethyl acetate gradient to afford 4-methoxy-2,3-dihydro-1H-indole.[4]

Causality of Experimental Choices: The use of pyrrolidine and DMF-DMA in the first step facilitates the formation of a reactive enamine intermediate. The subsequent reductive cyclization with activated zinc in acetic acid is a classic and effective method for the formation of the indole ring from a nitro precursor. The activation of zinc with HCl is crucial to remove the passivating oxide layer and enhance its reducing capability.

The Reactivity Landscape: Harnessing the Potential of the 4-Methoxyindoline Scaffold

The synthetic utility of 4-methoxy-2,3-dihydro-1H-indole lies in the reactivity of both its secondary amine and the electron-rich aromatic ring. The methoxy group at the 4-position acts as an electron-donating group, activating the benzene ring towards electrophilic substitution, primarily at the 5 and 7-positions.

N-Functionalization Reactions: Building Molecular Diversity

The secondary amine of the indoline core is a nucleophilic handle that readily undergoes a variety of functionalization reactions, including acylation and alkylation.

N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in many pharmaceutical agents.

Protocol: N-Acylation with Thioesters

This protocol utilizes a mild and chemoselective method for the N-acylation of indoles using thioesters as the acyl source.

-

To a reaction vessel, add 4-methoxy-2,3-dihydro-1H-indole (0.2 mmol, 1.0 equiv), the desired thioester (0.6 mmol, 3.0 equiv), and cesium carbonate (Cs₂CO₃, 0.6 mmol, 3.0 equiv).

-

Add xylene (2.0 mL) as the solvent.

-

Heat the reaction mixture to 140 °C and stir for 12 hours.

-

After cooling to room temperature, purify the reaction mixture by column chromatography to isolate the N-acylated product.[5]

Scientific Rationale: The use of thioesters as acylating agents offers an advantage over more reactive acyl chlorides, as they are more stable and allow for a broader functional group tolerance. Cesium carbonate acts as a base to deprotonate the indoline nitrogen, increasing its nucleophilicity and facilitating the attack on the thioester carbonyl.

N-alkylation introduces alkyl substituents, which can significantly impact the pharmacological properties of the final molecule, such as lipophilicity and receptor binding affinity.

Protocol: Copper-Catalyzed N-Alkylation

This enantioselective method utilizes a copper hydride catalyst for the N-alkylation of indole derivatives.

-

In a glovebox, to a vial, add the copper catalyst precursor and the appropriate chiral ligand.

-

Add a solution of 4-methoxy-2,3-dihydro-1H-indole (as an electrophilic derivative) and the desired styrene derivative in a suitable solvent (e.g., dioxane).

-

Initiate the reaction by adding a hydride source.

-

Stir the reaction at the specified temperature until completion.

-

Purify the product by column chromatography to obtain the N-alkylated indoline.[6]

Mechanistic Insight: This reaction proceeds through a polarity reversal (umpolung) strategy where an electrophilic indole derivative reacts with a nucleophilic alkylcopper species generated in situ. The choice of chiral ligand is critical for controlling the enantioselectivity of the transformation.[6]

C-H Functionalization: Modifying the Aromatic Core

The electron-rich nature of the 4-methoxyindoline ring system makes it amenable to direct C-H functionalization reactions, offering a step-economical approach to introduce further complexity.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct C-H activation of the indoline core is possible, a more common strategy involves the initial halogenation of the aromatic ring followed by a cross-coupling reaction.

Conceptual Workflow: Suzuki-Miyaura Coupling

-

Halogenation: Electrophilic halogenation (e.g., with N-bromosuccinimide) of 4-methoxy-2,3-dihydro-1H-indole, likely at the 5 or 7-position.

-

Suzuki-Miyaura Coupling: The resulting halo-indoline is then subjected to palladium-catalyzed cross-coupling with a boronic acid or ester in the presence of a suitable palladium catalyst, ligand, and base.[7][8]

Applications in Drug Discovery and Development: Case Studies

The true measure of a synthetic building block's value is its successful application in the synthesis of biologically active molecules. 4-Methoxy-2,3-dihydro-1H-indole has proven to be a key component in the development of several important therapeutic agents.

Case Study 1: Synthesis of Vilazodone

Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist. The synthesis of vilazodone often utilizes a key intermediate derived from an indole core. While various synthetic routes exist, the core structure highlights the importance of functionalized indoles in accessing this class of drugs.[9][10][11][12][13]

Case Study 2: Development of Melatonin Receptor Agonists

Melatonin, a hormone that regulates the sleep-wake cycle, exerts its effects through melatonin receptors (MT1 and MT2). The development of selective agonists for these receptors is a key strategy for treating insomnia and other circadian rhythm disorders. Shifting the N-acetyl side chain of melatonin from the C3 to the N1 position of the indole ring has been a successful strategy for obtaining high-affinity melatonergic agonists.[3] 4-Methoxy-2,3-dihydro-1H-indole provides a scaffold that can be elaborated to mimic the core structure of melatonin and its analogues, enabling the synthesis of novel receptor modulators.[14][15][16]

Conclusion and Future Outlook

4-Methoxy-2,3-dihydro-1H-indole has solidified its position as a valuable and versatile building block in the synthetic chemist's toolbox. Its nuanced reactivity, stemming from the interplay of the secondary amine and the activated aromatic ring, provides a platform for the efficient construction of complex and biologically relevant molecules. The successful application of this scaffold in the synthesis of marketed drugs and promising clinical candidates underscores its importance in drug discovery.

Future research in this area will likely focus on the development of novel and more efficient methods for the selective functionalization of the 4-methoxyindoline core. The exploration of asymmetric C-H activation and functionalization reactions will undoubtedly open new avenues for creating chiral indole-based compounds with unique pharmacological profiles. As our understanding of the biological roles of indole-containing molecules continues to expand, the demand for versatile and strategically functionalized building blocks like 4-methoxy-2,3-dihydro-1H-indole will only continue to grow, paving the way for the next generation of innovative therapeutics.

References

- Spadoni, G., Bedini, A., & Tarzia, G. (2000). Design and synthesis of melatonin receptors agonists and antagonists. Il Farmaco, 55(3), 184-187.

-

Semantic Scholar. Scale-Up Synthesis of Antidepressant Drug Vilazodone. [Link]

- An, L., Wang, Y., Wu, Y., & Zhang, J. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-247.

- Sabatino, M., et al. (2023).

-

ResearchGate. Current synthesis of vilazodone (7). [Link]

-

ResearchGate. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF. [Link]

-

University of Bristol. Melatonin. [Link]

- Taber, D. F., & Stachel, S. J. (2011).

-

SciSpace. Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. [Link]

- Google Patents.

- Terashima, M., & Fujioka, M. (1981). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 15(2), 943-946.

- Derdour, A., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Advanced Research, 6(4), 567-573.

- Caignard, D. H., et al. (1995). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of medicinal chemistry, 38(21), 4324-4331.

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

-

The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

ResearchGate. Development of one‐pot direct N‐acylation of indole with carboxylic.... [Link]

-

The Royal Society of Chemistry. Supporting Information Decarboxylative acylation of N-free indoles enabled by catalytic amount of copper catalysis and liquid-as. [Link]

-

J&K Scientific. 4-Methoxy-2,3-dihydro-1H-indole | 7555-94-4. [Link]

-

ACS Publications. Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands | ACS Omega. [Link]

-

RSC Publishing. Pd-catalyzed cross-coupling reactions of alkyl halides. [Link]

-

Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

-

PubMed. Divergent C-H Alkylation and Allylation of Indoles with Unactivated Alkene via Mechanochemical Rh(III) Catalysis. [Link]

-

Beilstein Journals. Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

-

PubMed Central. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. [Link]

-

LOCKSS. HETEROCYCLES, Vol. 22, No 4, 1984 A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES I Masanori Somei, Fumio Yamada, Mas*. [Link]

-

PubMed Central. Mechanistic duality of indolyl 1,3-heteroatom transposition. [Link]

-

The Royal Society of Chemistry. How electrophilic are 3-nitroindoles? Mechanistic investigations and application to a reagentless (4+2) cycloaddition Supporting. [Link]

-